molecular formula C11H14N4O3S B5669090 ethyl 5-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate

ethyl 5-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate

Cat. No. B5669090
M. Wt: 282.32 g/mol
InChI Key: PTZCQNYRANMGRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazole derivatives involves multi-step chemical processes. For instance, the synthesis of 4-amino-5-(thien-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, a related compound, is achieved by treating N-propionyl-2-thien-2-ylethane-hydrazonoate with hydrazine hydrate. The Schiff base is then obtained through the condensation of substituted amine with 2-hydroxy-1-naphthaldehyde (Sancak et al., 2007).

Molecular Structure Analysis

The molecular structure of similar triazole compounds is characterized using various spectroscopic and structural analysis techniques. For example, the structure of 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione was elucidated through single crystal X-ray analysis and supported by thermodynamic calculations (Nadeem et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of triazole derivatives can be complex and is often studied in the context of their potential as ligands in coordination chemistry. For example, the Schiff base derived from triazole compounds can coordinate with metal ions in a tridentate manner with OON donors, leading to various metal complexes with distinct geometrical structures (Sancak et al., 2007).

properties

IUPAC Name

ethyl 5-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-3-17-10(16)9-5-4-8(18-9)6-19-11-14-13-7(2)15(11)12/h4-5H,3,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZCQNYRANMGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CSC2=NN=C(N2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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